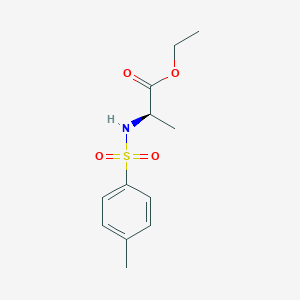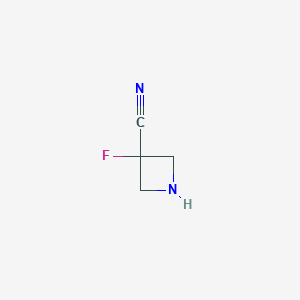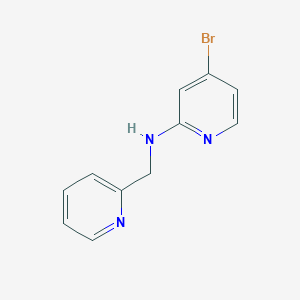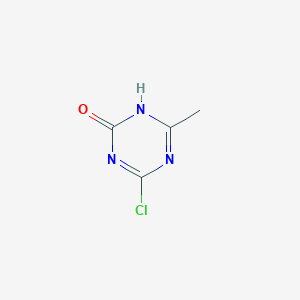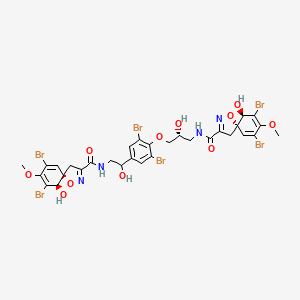
(+)-11-epi-Fistularin 3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-11-epi-Fistularin 3 is a marine natural product isolated from sponges of the genus Aplysina. This compound belongs to the class of bromotyrosine-derived alkaloids, which are known for their diverse biological activities. The structure of this compound includes a brominated tyrosine residue, which contributes to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-11-epi-Fistularin 3 involves several steps, starting from commercially available starting materials. The key steps include bromination, cyclization, and coupling reactions. The reaction conditions typically involve the use of brominating agents such as N-bromosuccinimide (NBS) and cyclization agents like trifluoroacetic acid (TFA). The final coupling step often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is primarily obtained through extraction from natural sources. advancements in synthetic chemistry may allow for scalable production in the future, utilizing optimized synthetic routes and reaction conditions.
化学反応の分析
Types of Reactions
(+)-11-epi-Fistularin 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atom in the structure can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Sodium iodide (NaI) in acetone for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups replacing the bromine atom.
科学的研究の応用
(+)-11-epi-Fistularin 3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying bromotyrosine-derived alkaloids and their reactivity.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of cancer cells.
作用機序
The mechanism of action of (+)-11-epi-Fistularin 3 involves its interaction with cellular targets, leading to various biological effects. The compound is known to inhibit enzymes involved in cell proliferation and induce apoptosis in cancer cells. The brominated tyrosine residue plays a crucial role in its binding to molecular targets, disrupting cellular pathways and leading to its biological activities.
類似化合物との比較
(+)-11-epi-Fistularin 3 is compared with other bromotyrosine-derived alkaloids, such as:
Fistularin 3: Similar structure but differs in the stereochemistry of the brominated tyrosine residue.
Aeroplysinin-1: Another bromotyrosine-derived compound with distinct biological activities.
Psammaplin A: A bromotyrosine-derived compound with potent anticancer properties.
The uniqueness of this compound lies in its specific stereochemistry, which contributes to its distinct biological activities and potential therapeutic applications.
特性
分子式 |
C31H30Br6N4O11 |
|---|---|
分子量 |
1114.0 g/mol |
IUPAC名 |
(5S,6R)-7,9-dibromo-N-[(2R)-3-[2,6-dibromo-4-[2-[[(5S,6R)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-1-hydroxyethyl]phenoxy]-2-hydroxypropyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide |
InChI |
InChI=1S/C31H30Br6N4O11/c1-48-24-16(34)5-30(26(44)21(24)36)7-18(40-51-30)28(46)38-9-13(42)11-50-23-14(32)3-12(4-15(23)33)20(43)10-39-29(47)19-8-31(52-41-19)6-17(35)25(49-2)22(37)27(31)45/h3-6,13,20,26-27,42-45H,7-11H2,1-2H3,(H,38,46)(H,39,47)/t13-,20?,26+,27+,30-,31-/m1/s1 |
InChIキー |
TURTULDFIIAPTC-LWQYBKJXSA-N |
異性体SMILES |
COC1=C([C@@H]([C@]2(CC(=NO2)C(=O)NC[C@H](COC3=C(C=C(C=C3Br)C(CNC(=O)C4=NO[C@@]5(C4)C=C(C(=C([C@@H]5O)Br)OC)Br)O)Br)O)C=C1Br)O)Br |
正規SMILES |
COC1=C(C(C2(CC(=NO2)C(=O)NCC(COC3=C(C=C(C=C3Br)C(CNC(=O)C4=NOC5(C4)C=C(C(=C(C5O)Br)OC)Br)O)Br)O)C=C1Br)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B12845685.png)
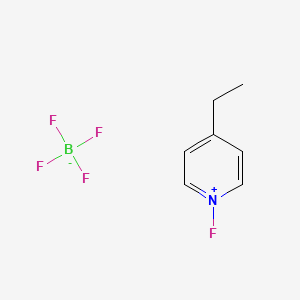
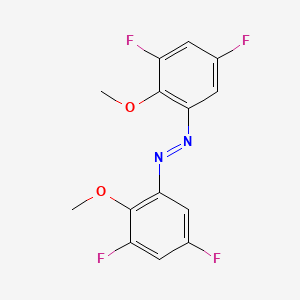
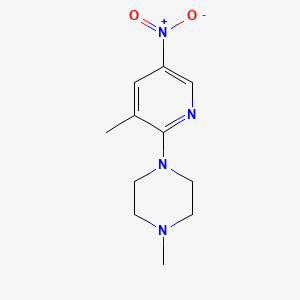
![rel-(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one](/img/structure/B12845726.png)
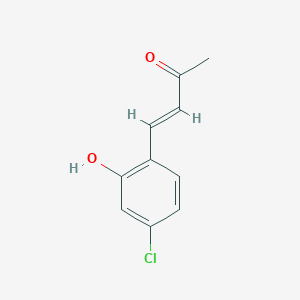
![5-[2-(Benzyloxy)phenyl]-2-pyridinamine](/img/structure/B12845748.png)
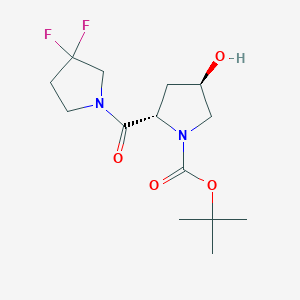
![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl benzoate](/img/structure/B12845754.png)
